Galactosylhydroxylysine

Übersicht

Beschreibung

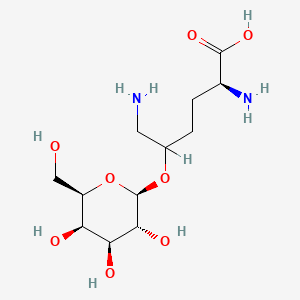

Galactosylhydroxylysine is a compound that features a galactopyranosyl group linked to the amino acid lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the galactopyranosyl group imparts unique properties to the lysine molecule, making it a subject of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Galactosylhydroxylysine typically involves the glycosylation of L-lysine with a galactopyranosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a suitable catalyst, such as silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes, where enzymes like glycosyltransferases are used to catalyze the transfer of the galactopyranosyl group to L-lysine. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Analyse Chemischer Reaktionen

Glycosylation Reactions

The primary chemical reactions involving galactosylhydroxylysine occur during the glycosylation process, where hydroxylysine residues in collagen are modified by the addition of carbohydrate units. These reactions are catalyzed by specific enzymes:

-

Galactosyltransferase (EC 2.4.1.50) : This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate-galactose (UDP-Gal) to hydroxylysine, forming this compound.

-

Glucosyltransferase (EC 2.4.1.66) : Following the formation of this compound, glucosyltransferase adds a glucose unit to the galactose, resulting in glucosylthis compound.

Enzymatic Mechanisms

The enzymatic mechanisms involved in these reactions have been elucidated through various studies:

-

Lysyl Hydroxylase 3 (LH3) : This multifunctional enzyme has been shown to possess both galactosyltransferase and glucosyltransferase activities, facilitating the sequential glycosylation of hydroxylysine residues in collagen .

-

GLT25D1 : This enzyme specifically catalyzes the initial step of adding galactose to hydroxylysine, which is essential for collagen stability and cross-linking .

Structural Analysis

The glycosidic bond formation involves specific stereochemical configurations:

-

The attachment of galactose occurs through a β-glycosidic bond at the hydroxyl group of hydroxylysine.

-

The subsequent attachment of glucose forms an α-glycosidic bond with the C-2 position of the galactose unit.

This structural complexity contributes significantly to collagen's mechanical properties and its resistance to proteolytic degradation.

Biological Significance

Research has demonstrated that the presence of this compound and its derivatives is critical for maintaining collagen's structural integrity:

-

In studies involving collagen-deficient models, it was observed that reduced levels of glycosylated hydroxylysines correlated with impaired collagen stability and increased susceptibility to mechanical stress .

-

The modification patterns are crucial for proper collagen folding and assembly into fibrils, which are vital for tissue function .

Clinical Implications

This compound serves as a biomarker for various pathological conditions:

-

Elevated urinary excretion levels of this compound have been linked to bone metastases in breast cancer patients, indicating its potential use as a diagnostic marker .

-

In connective tissue disorders such as Ehlers-Danlos syndrome, abnormalities in glycosylation patterns have been observed, highlighting the importance of these modifications in disease pathology .

Analytical Techniques

Recent advancements in analytical methods have improved our understanding of glycosylation patterns:

-

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to quantify and characterize glycosylated peptides derived from collagen, allowing for detailed analysis of post-translational modifications .

Data Tables

| Enzyme Name | EC Number | Reaction Type |

|---|---|---|

| Galactosyltransferase | EC 2.4.1.50 | Transfers galactose to hydroxylysine |

| Glucosyltransferase | EC 2.4.1.66 | Transfers glucose to this compound |

| Lysyl Hydroxylase 3 | EC 1.14.11.4 | Hydroxylates lysines; facilitates glycosylation |

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₈H₃₄N₂O₁₃ | 486.468 |

| Glucosylthis compound | C₁₈H₃₄N₂O₁₃ | 486.468 |

This comprehensive overview highlights the essential chemical reactions involving this compound, emphasizing its significance in both biological systems and clinical contexts.

Wissenschaftliche Forschungsanwendungen

Galactosylhydroxylysine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cell signaling and protein interactions.

Medicine: Investigated for potential therapeutic applications, including cancer treatment and enzyme inhibition.

Industry: Utilized in the production of biocompatible materials and as a precursor in the synthesis of other bioactive compounds.

Wirkmechanismus

The mechanism of action of Galactosylhydroxylysine involves its interaction with specific proteins and enzymes in the body. The galactopyranosyl group can bind to carbohydrate-recognizing domains on proteins, affecting their function and activity. This interaction can modulate cell signaling pathways and influence gene expression, leading to various biochemical and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

beta-D-galactopyranosyl-(1->4)-D-galactopyranose: A disaccharide with similar glycosidic linkages.

3-O-beta-D-galactopyranosyl-D-arabinose: Another glycosylated compound with a different sugar moiety.

Uniqueness

Galactosylhydroxylysine is unique due to the presence of the lysine amino acid, which imparts additional functional properties compared to other glycosylated compounds. Its ability to participate in both peptide and glycosidic bond formation makes it a versatile molecule in biochemical research and industrial applications.

Biologische Aktivität

Galactosylhydroxylysine (G-Hyl) is a glycosylated form of hydroxylysine, primarily found in collagen and other extracellular matrix proteins. It plays a crucial role in the structural integrity and biological functions of collagen, influencing various physiological processes, including cell signaling, tissue repair, and bone metabolism. This article delves into the biological activity of G-Hyl, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Formation

G-Hyl is formed through the enzymatic action of collagen beta(1-O)-galactosyltransferase 1 (GLT25D1), which catalyzes the addition of a galactose molecule to the hydroxyl group of hydroxylysine residues in collagen. This modification is significant as it contributes to the stability and functionality of collagen fibers.

Structural Characteristics

The molecular structure of G-Hyl can be represented as follows:

This glycosidic bond formation is critical for the physical properties of collagen, affecting its tensile strength and resistance to degradation.

1. Role in Collagen Stability

G-Hyl is essential for maintaining the structural integrity of collagen fibers. The glycosylation of hydroxylysine enhances intermolecular cross-linking, which is vital for collagen's mechanical properties. Studies have shown that alterations in G-Hyl levels can lead to compromised collagen structure, impacting tissue integrity and function .

2. Implications in Bone Health

Research indicates that elevated levels of urinary G-Hyl are associated with osteoporosis and increased fracture risk in postmenopausal women. A study involving 215 women demonstrated that those with a history of fragility fractures had significantly higher urinary G-Hyl levels compared to those without fractures (1.35 ± 0.82 mmol/mol Cr vs. 1.03 ± 0.48 mmol/mol Cr, p < 0.001) . This suggests that G-Hyl may serve as a biomarker for assessing bone collagen quality.

3. Metabolic Insights from Urinary Analysis

A metabolomics study identified hydroxylysine metabolites, including G-Hyl, in urine samples from patients with irritable bowel syndrome (IBS). The findings indicated a correlation between elevated urinary G-Hyl levels and increased collagen degradation, suggesting its potential as a biomarker for intestinal mucosal turnover processes .

Case Study: Osteoporosis and Fracture Risk

In a cohort study focused on postmenopausal women with osteoporosis, researchers found that urinary G-Hyl levels could differentiate between those with and without a history of fractures. This case study highlights the potential utility of G-Hyl as a non-invasive marker for assessing fracture risk related to collagen integrity .

Case Study: Metabolomic Profiling in IBS

In another study involving IBS patients, metabolomic profiling revealed that elevated urinary excretion of hydroxylysine metabolites was linked to low-grade inflammation and altered collagen metabolism. This research underscores the importance of G-Hyl in understanding gastrointestinal disorders and their systemic implications .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O8/c13-3-5(1-2-6(14)11(19)20)21-12-10(18)9(17)8(16)7(4-15)22-12/h5-10,12,15-18H,1-4,13-14H2,(H,19,20)/t5?,6-,7+,8-,9-,10+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGKYELXGFKIHH-ODPZDSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314076 | |

| Record name | Galactosylhydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32448-36-5 | |

| Record name | Galactosylhydroxylysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32448-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactosylhydroxylysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosylhydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.